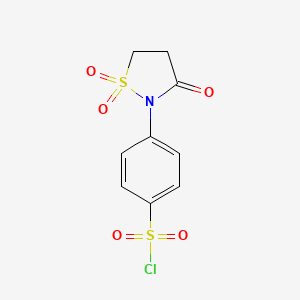

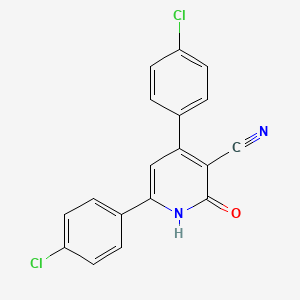

![molecular formula C19H19NO3S2 B2624544 N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide CAS No. 941878-51-9](/img/structure/B2624544.png)

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide” is a compound that contains a benzothiophene moiety, an amide group, and a tosyl group. Benzothiophene is a heterocyclic compound, consisting of a fused benzene and thiophene ring. The amide group (-CONH2) is a common functional group in organic chemistry, and the tosyl group is a sulfonyl group bonded to a toluene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiophene ring, the tosyl group, and the amide linkage. The benzothiophene ring system is essentially planar, which is a characteristic feature of aromatic systems .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzothiophene moiety might undergo electrophilic aromatic substitution reactions. The amide group could participate in various reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the benzothiophene ring, the amide group, and the tosyl group would influence properties such as polarity, solubility, melting point, boiling point, and others .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide, also known as N-(1-benzothiophen-5-yl)-4-(4-methylbenzenesulfonyl)butanamide:

Antimicrobial Activity

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide has shown significant potential as an antimicrobial agent. Research indicates that benzothiophene derivatives exhibit strong antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . This makes the compound a promising candidate for developing new antibiotics to combat resistant bacterial strains.

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have found that benzothiophene derivatives can inhibit the growth of fungi such as Candida albicans . This suggests potential applications in treating fungal infections, which are increasingly becoming a concern in clinical settings.

Antioxidant Capabilities

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide has been identified to possess strong antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. The compound’s ability to neutralize free radicals could be beneficial in preventing diseases related to oxidative stress, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that benzothiophene derivatives can exhibit anti-inflammatory properties. This is particularly important for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The compound’s ability to reduce inflammation could help in managing these conditions more effectively.

Cancer Therapeutics

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide has potential applications in cancer therapy. Benzothiophene derivatives have been studied for their anticancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) . This makes the compound a promising candidate for developing new anticancer drugs.

Neuroprotective Agents

The compound has also been explored for its neuroprotective effects. Benzothiophene derivatives have shown potential in protecting neurons from damage and death, which is crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The neuroprotective properties of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide could lead to new therapeutic strategies for these conditions.

Anti-diabetic Applications

Studies have indicated that benzothiophene derivatives can have anti-diabetic effects. These compounds may help in regulating blood glucose levels and improving insulin sensitivity . This suggests that N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide could be used in developing treatments for diabetes and related metabolic disorders.

Material Science Applications

Beyond medicinal chemistry, N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide has potential applications in material science. Benzothiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers . This opens up possibilities for their use in electronic devices and sensors.

These diverse applications highlight the versatility and potential of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Propriétés

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S2/c1-14-4-7-17(8-5-14)25(22,23)12-2-3-19(21)20-16-6-9-18-15(13-16)10-11-24-18/h4-11,13H,2-3,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTGHYJJBUCTAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

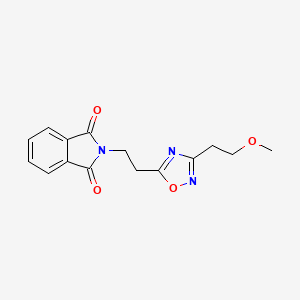

![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2624468.png)

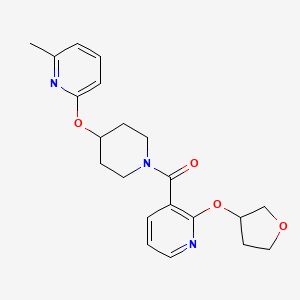

![2-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2624472.png)

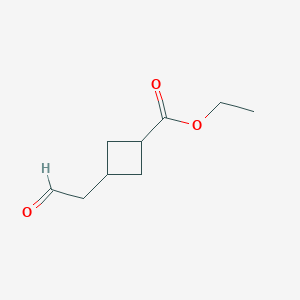

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2624473.png)

![6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2624475.png)

![2,4-dichloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2624478.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2624479.png)

![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2624483.png)

![N-(4-methoxybenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2624484.png)